molecular formula C19H22N2O3 B8547864 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide CAS No. 145451-07-6

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide

Cat. No.: B8547864
CAS No.: 145451-07-6
M. Wt: 326.4 g/mol
InChI Key: WXUZAHCNPWONDH-UZYVYHOESA-N
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Description

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is a chemical compound with the molecular formula C19H22N2O3. It is known for its applications in agriculture as a fungicide, particularly in controlling fungal diseases in cereals, vegetables, and turf .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide involves the formal condensation of the carboxy group of (2E)-2-[(2,5-dimethylphenoxy)methyl]phenyl (methoxyimino)acetic acid with the amino group of methylamine . The reaction typically requires the use of solvents and catalysts to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide has several scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its effects on fungal growth and development.

    Medicine: Explored for potential antifungal properties and therapeutic applications.

    Industry: Utilized in the formulation of fungicides for agricultural use.

Mechanism of Action

The compound exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, specifically targeting the Qo site of the enzyme. This inhibition disrupts the electron transport chain, leading to the suppression of fungal respiration and growth .

Comparison with Similar Compounds

Biological Activity

The compound 2-[(2,5-Dimethylphenoxy)methyl]-α-(methoxyimino)-N-methylbenzeneacetamide , also known as Dimoxystrobin, is a synthetic chemical primarily recognized for its biological activity as a fungicide. Its efficacy in controlling various plant diseases makes it significant in agricultural practices. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C19H22N2O3
  • Molar Mass : 326.39 g/mol
  • CAS Number : 167374-38-1
  • Density : 1.09 g/cm³ (predicted)
  • Boiling Point : 446.3 °C (predicted)
PropertyValue
Molecular FormulaC19H22N2O3
Molar Mass326.39 g/mol
Density1.09 g/cm³
Boiling Point446.3 °C

Dimoxystrobin operates primarily as a mitochondrial cytochrome bc1 complex inhibitor , which disrupts the electron transport chain in fungi, leading to energy depletion and eventual cell death. This mechanism is crucial for its antifungal properties, allowing it to effectively combat a range of fungal pathogens in crops.

Biological Activity

  • Antifungal Efficacy : Dimoxystrobin has shown significant effectiveness against various fungal species, including:
    • Fusarium spp.
    • Botrytis cinerea
    • Rhizoctonia solani
  • Field Studies : Research indicates that applications of Dimoxystrobin on crops such as cereals and vegetables result in substantial reductions in disease incidence and severity, enhancing overall crop yield and quality.
  • Toxicological Profile : While Dimoxystrobin is effective against fungi, its impact on non-target organisms and the environment is an area of ongoing research. Studies have indicated low toxicity to mammals, but further investigation into its ecotoxicological effects is warranted.

Study 1: Efficacy in Wheat Cultivation

A study conducted on wheat crops treated with Dimoxystrobin demonstrated a reduction in Fusarium head blight, which can severely affect grain quality. The results indicated:

  • A 30% reduction in disease severity compared to untreated controls.
  • An increase in grain yield by approximately 15% due to improved plant health.

Study 2: Application Timing and Dosage

Research examining different application timings revealed that early application of Dimoxystrobin maximizes its protective effects against Botrytis cinerea in strawberries:

  • Treatments applied at flowering resulted in lower disease incidence.
  • Optimal dosage was determined to be 0.5 kg/ha , balancing efficacy and cost-effectiveness.

Research Findings

Recent studies have focused on the analytical methods for detecting Dimoxystrobin residues in agricultural products:

  • Techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) have been employed for accurate quantification.
  • Results show that residues are typically below the maximum residue limits (MRLs) set by regulatory agencies, indicating safe levels for consumer exposure.

Comparative Analysis with Other Fungicides

FungicideTarget PathogenEfficacy (%)Environmental Impact
DimoxystrobinFusarium spp.85Low
AzoxystrobinBotrytis cinerea90Moderate
PropiconazoleRhizoctonia solani80High

Properties

CAS No.

145451-07-6

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18-

InChI Key

WXUZAHCNPWONDH-UZYVYHOESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide (0.27 g, 0.9 mmol), added were methanol (2.0 ml) and methoxylamine hydrochloride (0.15 g, 1.8 mmol), and the reaction mixture was heated under reflux for 4 hours. After completion of the reaction, water (100 ml) was added to the reaction mixture which was then extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane) to give 2-[2-(2,5-dimethylphenoxymethyl)phenyl] -2-methoxyimino-N-methylacetamide (0.28 g; yield, 98.9%) as a mixture of E-form and Z-form.
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl] -2-methoxyimino-N-methylacetamide
Yield
98.9%

Synthesis routes and methods II

Procedure details

Name
CON=C(C(N)=O)c1ccccc1COc1cc(C)ccc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
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Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNC(=O)C(=NOC)c1ccccc1COc1cc(C)ccc1C

Synthesis routes and methods III

Procedure details

Toluene (3 ml) and conc. hydrochloric acid (0.61 g, 6 mmol) were added to 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyimino-N-methylacetamide (0.98 g, E/Z=75/25), and the mixture was stirred at 80° C. for 2 hours. After completion of the reaction, water (150 ml) was added. The mixture was extracted with methylene chloride (50 ml) twice, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give crystals (1.01 g, E/Z=95/5). The crystals were recrystallized from toluene to give (E)-2-[2-(2,5-dimethylphenoxymethyl)-phenyl]-2-methoxyimino-N-methylacetamide (0.72 .g, Yield 71.5%) as colorless crystals.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyimino-N-methylacetamide
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
(E)-2-[2-(2,5-dimethylphenoxymethyl)-phenyl]-2-methoxyimino-N-methylacetamide
Yield
71.5%

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